![molecular formula C22H30O4 B217768 Kericembrenolide A CAS No. 104992-94-1](/img/structure/B217768.png)
Kericembrenolide A
Overview
Description
Kericembrenolide A is a natural substance and extractive . Its molecular formula is C22H30O4 and it has a molecular weight of 358.47790000 . The IUPAC name for Kericembrenolide A is (3aR,6Z,10Z,12S,14Z,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl acetate .
Molecular Structure Analysis
The Kericembrenolide A molecule contains a total of 57 bonds . There are 27 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 double bonds, 1 five-membered ring, and 2 esters (aliphatic) .
Physical And Chemical Properties Analysis
Kericembrenolide A has a boiling point of 503.70 °C at 760.00 mm Hg . Its flash point is 482.00 °F or 250.00 °C . The compound is soluble in water, with a solubility of 0.05441 mg/L at 25 °C . Its logP (octanol/water partition coefficient) is estimated to be 5.520 , indicating that it is more soluble in octanol than in water.
Mechanism of Action
The mechanism of action of Kericembrenolide A is currently unknown. In general, the mechanism of action of a compound refers to the specific biochemical interaction through which it produces its effect . This usually involves the compound binding to a specific molecular target, such as an enzyme or receptor .
Future Directions
While specific future directions for Kericembrenolide A research are not available, general trends in the field of organic chemistry and drug discovery suggest several potential areas of interest. These include the use of directed evolution for protein engineering , the development of controlled drug delivery systems , and the use of free energy methods in drug discovery . These techniques could potentially be applied to further study and utilize Kericembrenolide A.
properties
IUPAC Name |
[(3aR,6Z,10Z,12S,14Z,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-12-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-14-7-6-8-15(2)11-19(25-18(5)23)12-16(3)13-21-20(10-9-14)17(4)22(24)26-21/h7,11,13,19-21H,4,6,8-10,12H2,1-3,5H3/b14-7-,15-11-,16-13-/t19-,20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGQFHSQSJTROZ-ZRGOFDNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC(=CC(CC(=CC2C(CC1)C(=C)C(=O)O2)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC/C(=C\[C@H](C/C(=C\[C@H]2[C@H](CC1)C(=C)C(=O)O2)/C)OC(=O)C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Kericembrenolide A | |
CAS RN |
104992-94-1 | |
Record name | Kericembrenolide A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104992941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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